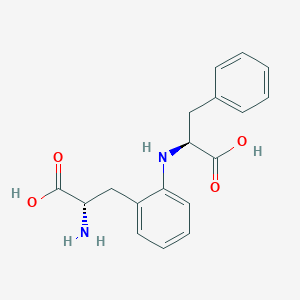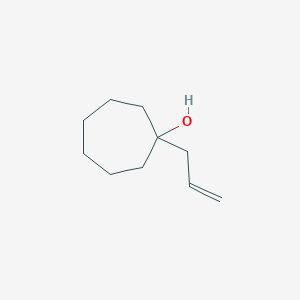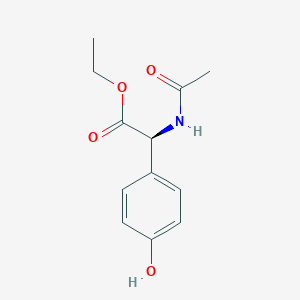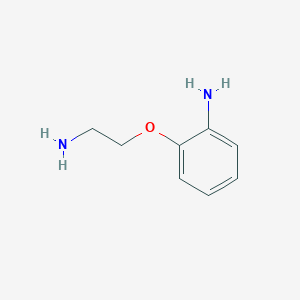
2-(2-Aminoethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethoxy)aniline is an organic compound with the molecular formula C8H12N2O It consists of an aniline moiety substituted with an aminoethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)aniline typically involves the reaction of 2-chloroethanol with aniline in the presence of a base, followed by the reduction of the resulting intermediate. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: 60-80°C
Reduction Agent: Hydrogen gas with a palladium catalyst or sodium borohydride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions: 2-(2-Aminoethoxy)aniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
2-(2-Aminoethoxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Employed in the development of bioactive molecules and as a building block in medicinal chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including surfactants and corrosion inhibitors.
作用機序
The mechanism of action of 2-(2-Aminoethoxy)aniline involves its interaction with various molecular targets. The amino and ethoxy groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in drug design and development.
類似化合物との比較
2-(2-Aminoethoxy)ethanol: Similar structure but with an additional hydroxyl group.
2-(2-Aminoethoxy)ethoxyethanol: Contains an extended ethoxy chain.
Aniline: The parent compound without the aminoethoxy substitution.
Uniqueness: 2-(2-Aminoethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and binding characteristics are required.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
2-(2-aminoethoxy)aniline |
InChI |
InChI=1S/C8H12N2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6,9-10H2 |
InChIキー |
ILZADBVYYMXODJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)OCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


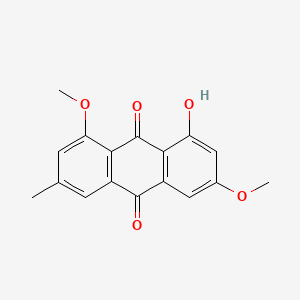
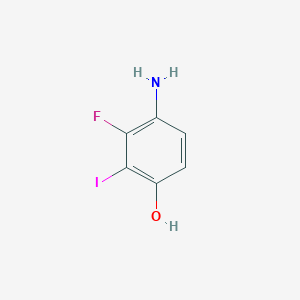
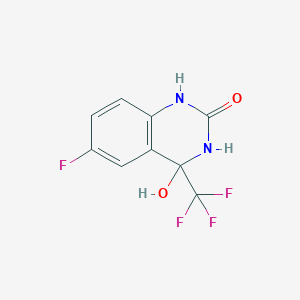

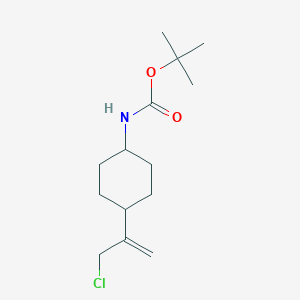
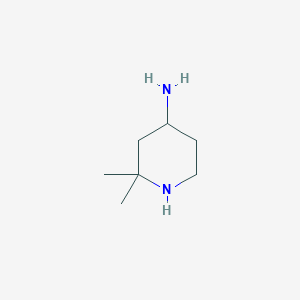
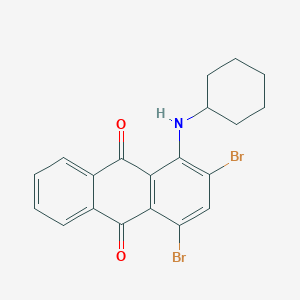
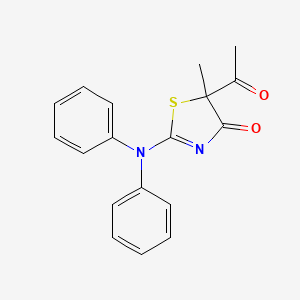
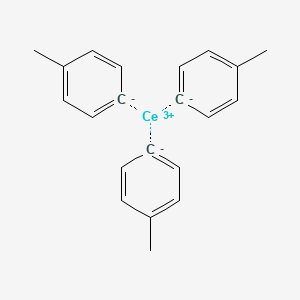
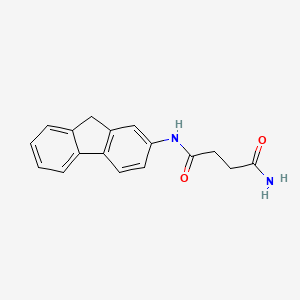
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)
